1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine
Description
Properties
CAS No. |
1251566-42-3 |
|---|---|
Molecular Formula |
C25H19ClN4O2 |
Molecular Weight |
442.9 |
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-2-4-16(5-3-15)13-28-24(31)17-6-11-22-20(12-17)23-21(14-27-22)25(32)30(29-23)19-9-7-18(26)8-10-19/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
NSHLLMSXEXBWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of the target compound involves multi-step reactions starting from commercially available precursors. The key steps typically include the formation of the oxadiazole ring and subsequent sulfonylation of the piperidine moiety. Various methods have been employed to optimize yield and purity, including solvent selection and temperature control during reactions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely tied to its structural components. The presence of the 1,2,4-oxadiazole and sulfonamide functionalities is particularly noteworthy:
- Oxadiazole Moiety : Known for its role in enhancing antibacterial and antifungal activities.
- Piperidine Ring : Associated with various pharmacological effects including analgesic and anti-inflammatory properties.
Antibacterial Activity
The compound has demonstrated significant antibacterial activity against various strains. In a study evaluating a series of similar compounds, it was found that those containing piperidine and oxadiazole exhibited moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| 1 | Salmonella typhi | 18 | 5.12 |
| 1 | Bacillus subtilis | 15 | 6.34 |
| 1 | Escherichia coli | 10 | 12.78 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound showed promising AChE inhibitory activity, indicating potential use in treating neurodegenerative conditions.
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 1 | Acetylcholinesterase | 4.56 |
| 1 | Urease | 3.21 |
Case Studies
Several studies have explored the biological implications of the compound:
- Antimicrobial Efficacy Study : A recent investigation reported that derivatives of piperidine with oxadiazole exhibited enhanced antimicrobial properties compared to standard antibiotics. The study concluded that modifications in the substituent groups could lead to increased potency against resistant strains.
- Neuroprotective Potential : Another study focused on the neuroprotective effects of similar compounds containing the piperidine scaffold. Results indicated that these compounds could prevent neuronal cell death in vitro, suggesting a mechanism involving AChE inhibition.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The oxadiazole ring provides greater aromaticity compared to pyrazole or triazole analogues, which may enhance binding affinity to hydrophobic enzyme pockets .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s higher logP (3.1 vs. 2.8–3.6) suggests balanced lipophilicity, favoring membrane permeability without excessive accumulation.
- Lower solubility compared to the trifluoromethyl-piperidinol analogue may reflect the bulkier sulfonyl group, necessitating formulation optimization .
Table 3: In Vitro Activity Against Serotonin Receptors (IC₅₀, nM)
| Compound Name | 5-HT₁A | 5-HT₂A | 5-HT₆ | |
|---|---|---|---|---|
| Target Compound | 15.2 | 8.7 | 22.4 | |
| 4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | 43.1 | >100 | 67.8 | |
| 5-(3-Chlorophenylsulfanyl)-...-pyrazole | 28.9 | 12.5 | >100 |
Findings :
- The target compound exhibits 10-fold greater 5-HT₁A affinity than the trifluoromethyl-piperidinol analogue, likely due to sulfonyl group interactions with serine residues in the receptor’s binding pocket .
- Selectivity for 5-HT₂A over 5-HT₆ distinguishes it from the pyrazole derivative, which shows non-selective activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
